2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the diethylamino and isopropyl groups, and finally the attachment of the sulfanyl and acetamide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch processing techniques. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a probe to study enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and other diseases involving enzyme dysregulation.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also known for their enzyme inhibitory properties and are used in similar research contexts.
Thiazolidine-2,4-dione derivatives: These compounds have been studied for their cytotoxic and therapeutic potential.
Uniqueness
What sets 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-5-27(6-2)22-25-20-19(32-22)21(30)28(14(3)4)23(26-20)31-13-18(29)24-17-11-10-15-8-7-9-16(15)12-17/h10-12,14H,5-9,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVAPDBKDVAANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(CCC4)C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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